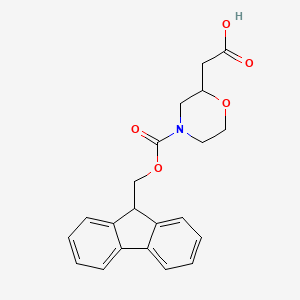

2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVJXGOSMIXASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183485 | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-97-2 | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Applications of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Modern Drug Discovery

Executive Summary

2-(4-N-Fmoc-morpholin-2-YL)acetic acid, hereafter referred to as Fmoc-Mor-OH, is a specialized chemical building block that has gained significant traction in peptide synthesis and medicinal chemistry.[1][2][3] Its unique structure, which combines a conformationally pre-organizing morpholine scaffold with the strategically placed Fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an invaluable tool for overcoming the inherent limitations of natural peptides as therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the core applications of Fmoc-Mor-OH, focusing on its role in the design of conformationally constrained peptides and peptidomimetics. We will delve into the scientific rationale behind its use, present detailed experimental protocols for its incorporation, and discuss its broader implications for the development of next-generation therapeutics.

Introduction to this compound (Fmoc-Mor-OH)

At the intersection of peptide chemistry and scaffold-based drug design lies Fmoc-Mor-OH, a molecule engineered for precision and versatility. Its power stems from the synergistic fusion of two key chemical moieties: a morpholine ring and an Fmoc protecting group.

Chemical Structure and Properties

Fmoc-Mor-OH is a heterocyclic compound featuring a central morpholine ring. The nitrogen of the morpholine is protected by a base-labile Fmoc group, and an acetic acid side chain at the 2-position provides the carboxylic acid functionality necessary for amide bond formation.[1] This structure is optimized for integration into standard solid-phase peptide synthesis (SPPS) workflows.[4]

| Property | Value | Source |

| CAS Number | 885273-97-2 | [1][5] |

| Molecular Formula | C₂₁H₂₁NO₅ | [5] |

| Molecular Weight | 367.4 g/mol | [5] |

| Synonyms | 4-Fmoc-2-carboxymethyl-morpholine, Fmoc-Mor-OH | [1][5] |

| Appearance | Yellow Wax / White Crystalline Powder | [3][6] |

| Purity | ≥ 95% (HPLC) | [1] |

The Rationale for its Design: Synergy of Scaffold and Synthesis

The design of Fmoc-Mor-OH is a deliberate solution to several long-standing challenges in peptide drug development.

-

The Morpholine Scaffold: Natural peptides are often highly flexible, which can lead to poor receptor binding affinity and rapid degradation by proteases.[7][8] The incorporation of a rigid cyclic structure like the morpholine ring introduces a significant conformational constraint.[9] This pre-organization of the peptide backbone can lock the molecule into a bioactive conformation, enhancing its binding affinity, selectivity, and stability against enzymatic cleavage.[7][10] Furthermore, the morpholine feature can improve the solubility and overall physicochemical properties of the resulting peptide.[1][2][3]

-

Fmoc Chemistry Compatibility: The Fmoc group is the cornerstone of modern orthogonal peptide synthesis.[4][11] Its lability to basic conditions (typically piperidine) allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups.[12][13] By equipping the morpholine scaffold with an Fmoc group, the building block can be seamlessly incorporated into automated or manual Fmoc-SPPS cycles, allowing for the precise and stepwise assembly of complex peptide analogs.[4][11]

Figure 1: The synergistic design of Fmoc-Mor-OH.

Core Application: Engineering Conformationally Constrained Peptides

The primary application of Fmoc-Mor-OH is in the rational design of peptides with restricted flexibility to enhance their therapeutic potential.

The Challenge of Native Peptides

While peptides are attractive drug candidates due to their high specificity and potency, their clinical use is often hampered by two main factors:

-

Proteolytic Instability: Native peptides are quickly degraded by proteases in the body, leading to a short half-life.[14][15]

-

Conformational Flexibility: A flexible peptide must expend conformational energy to adopt the correct shape for receptor binding, which can decrease its binding affinity.[8]

Constraining a peptide's structure is a proven strategy to address both issues simultaneously.[7][10]

The Morpholine Scaffold as a β-Turn Mimetic

By replacing a segment of a linear peptide sequence with the Fmoc-Mor-OH building block, researchers can induce a stable turn-like structure. This is particularly valuable for mimicking secondary structures like β-turns, which are often critical for mediating protein-protein interactions (PPIs).[16] Limiting the available conformations to a bioactive one enhances potency and can render the peptide unrecognizable to many proteases, thereby increasing its in vivo stability.[14][15]

Figure 2: Comparison of a flexible vs. a constrained peptide.

Application in Peptidomimetic and Scaffold-Based Drug Design

Fmoc-Mor-OH transcends its role as a simple amino acid analog; it serves as a versatile scaffold for creating more complex peptidomimetics and small molecules.[1][17]

A Scaffold for Targeting Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of drug targets.[10] Many PPIs occur over large, flat protein surfaces that are difficult to inhibit with traditional small molecules. Peptidomimetics built on a rigid scaffold like Fmoc-Mor-OH can be decorated with the key side chains that mimic the "hotspot" residues of a native peptide ligand.[18] This approach allows for the creation of molecules that are large enough to disrupt the PPI interface but are conformationally locked for high affinity and metabolically stable due to their non-peptidic core.

Figure 3: A morpholine-based peptidomimetic inhibiting a PPI.

Experimental Protocols and Methodologies

The incorporation of Fmoc-Mor-OH utilizes the well-established principles of Fmoc solid-phase peptide synthesis.[12][19]

General Handling and Storage

Fmoc-Mor-OH should be stored in a cool, dry place (0-8 °C is recommended) and protected from moisture to prevent degradation of the Fmoc group and the carboxylic acid functionality.[20]

Detailed Protocol: Incorporation of Fmoc-Mor-OH via Manual SPPS

This protocol outlines the manual incorporation of Fmoc-Mor-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free amine.

-

Fmoc-Mor-OH.

-

Coupling Reagents: HBTU or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Reaction Vessel: Solid-phase synthesis vessel with a frit.

Methodology (One Coupling Cycle):

-

Resin Preparation:

-

Ensure the peptide-resin has been fully deprotected at the N-terminus (using 20% piperidine in DMF) and thoroughly washed with DMF (5-7 times) to remove all residual piperidine.[12] The presence of residual base can neutralize the activation reagents.

-

-

Activation of Fmoc-Mor-OH:

-

In a separate vial, dissolve Fmoc-Mor-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.[21]

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.[21] The solution will typically change color.

-

Scientific Rationale: Pre-activation is crucial. HBTU reacts with the carboxylic acid of Fmoc-Mor-OH to form a highly reactive HOBt-ester intermediate, which is susceptible to nucleophilic attack by the resin's free amine, driving the coupling reaction to completion.[12]

-

-

Coupling Reaction:

-

Add the activated Fmoc-Mor-OH solution to the reaction vessel containing the washed resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[21] For a sterically hindered building block like Fmoc-Mor-OH, extending the coupling time or performing a double coupling may be beneficial.[22]

-

-

Monitoring the Coupling:

-

(Optional but recommended) Perform a Kaiser test to check for the presence of free primary amines.[22] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and step 3 should be repeated ("double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[19]

-

-

Capping (Optional):

-

To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[19]

-

-

Continuation of Synthesis:

-

The resin now bears the newly coupled Fmoc-Mor-OH residue. The Fmoc group can be removed with 20% piperidine in DMF to expose the morpholine nitrogen (as a secondary amine) for the coupling of the next amino acid, or the peptide can proceed to final cleavage if it is the terminal residue.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Buy 2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid [smolecule.com]

- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. benchchem.com [benchchem.com]

- 15. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.uci.edu [chem.uci.edu]

- 20. This compound - CAS:885273-97-2 - Sunway Pharm Ltd [3wpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(4-N-Fmoc-morpholin-2-YL)acetic acid: A Versatile Building Block for Peptide and Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, a key building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights into its utility in modern chemical and pharmaceutical research.

Core Compound Overview

This compound is a synthetic amino acid derivative that incorporates a morpholine scaffold, conferring unique and advantageous properties to molecules it is integrated into. The presence of the N-9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it ideally suited for solid-phase peptide synthesis (SPPS), while the morpholine ring is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility and metabolic stability.[1][2]

Physicochemical Properties

A precise understanding of the physicochemical properties of this reagent is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 885273-97-2 | [3] |

| Molecular Formula | C₂₁H₂₁NO₅ | [3] |

| Molecular Weight | 367.4 g/mol | [3] |

| Alternate Names | 4-Fmoc-2-carboxymethyl-morpholine | [3] |

| Appearance | Typically a white to off-white solid or powder | [4] |

| Solubility | Soluble in polar organic solvents such as DMF, NMP, and slightly soluble in dichloromethane. Insoluble in water. | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from readily available precursors. This pathway is designed to ensure high enantiopurity and good overall yield.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Adapted)

This protocol is based on the synthesis of a closely related morpholine carboxylic acid and provides a robust framework.[6]

-

Reductive Amination: A serine methyl ester derivative is reacted with an appropriate aldehyde via reductive amination to introduce the precursor to the acetic acid side chain.

-

Intramolecular Acetalization and Elimination: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the morpholine ring.

-

Hydrogenation: If an unsaturated intermediate is formed, catalytic hydrogenation is performed to yield the saturated morpholine scaffold.

-

N-Fmoc Protection: The secondary amine of the morpholine ring is protected using Fmoc-Cl or Fmoc-OSu under basic conditions to yield the N-Fmoc protected morpholine ester.[7]

-

Ester Hydrolysis: The methyl ester is hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product, this compound.

Spectroscopic Characterization

Unambiguous characterization of this compound is critical for quality control. ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. While full spectral data should be obtained and verified, the following provides an expected interpretation based on the structure and data from similar compounds.[1][8][9][10]

Expected ¹H NMR Spectral Data:

-

Fmoc Group Protons (δ 7.2-7.8 ppm): A series of multiplets corresponding to the aromatic protons of the fluorenyl group.

-

Fmoc Methylene and Methine Protons (δ 4.2-4.5 ppm): Signals corresponding to the CH₂ and CH protons of the fluorenylmethoxycarbonyl moiety.

-

Morpholine Ring Protons (δ 2.5-4.0 ppm): A complex set of multiplets arising from the non-equivalent methylene and methine protons of the morpholine ring. Protons adjacent to the oxygen atom will be shifted downfield compared to those adjacent to the nitrogen.

-

Acetic Acid Methylene Protons (δ 2.4-2.8 ppm): A multiplet corresponding to the CH₂ group of the acetic acid side chain.

-

Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which may not always be observed depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data:

-

Carboxylic Acid Carbonyl (δ ~170-175 ppm): The signal for the carboxylic acid carbon.

-

Fmoc Carbonyl (δ ~156 ppm): The signal for the carbamate carbonyl carbon.

-

Fmoc Aromatic Carbons (δ ~120-145 ppm): A series of signals for the aromatic carbons of the fluorenyl group.

-

Morpholine Ring Carbons (δ ~45-75 ppm): Signals corresponding to the carbons of the morpholine ring. Carbons adjacent to oxygen will be in the lower field region of this range.

-

Fmoc Methylene and Methine Carbons (δ ~47, ~67 ppm): Signals for the aliphatic carbons of the Fmoc group.

-

Acetic Acid Methylene Carbon (δ ~35-40 ppm): The signal for the CH₂ carbon of the acetic acid side chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[2] Its incorporation into a peptide sequence can impart unique structural constraints and improved physicochemical properties.

The Fmoc-SPPS Cycle

The iterative cycle of Fmoc-SPPS allows for the stepwise assembly of a peptide on a solid support.

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol for Incorporation into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.[11]

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

-

Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted N-terminal amines with an acetylating agent (e.g., a solution of acetic anhydride and DIEA in DMF) to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a morpholine scaffold is a well-established strategy in medicinal chemistry to enhance the drug-like properties of bioactive molecules.[12][13]

Modulation of Physicochemical Properties

-

Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, improving the solubility of the parent molecule in aqueous media. This is a critical parameter for oral bioavailability and formulation development.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[2]

-

Conformational Constraint: As a cyclic structure, the morpholine ring reduces the conformational flexibility of a peptide or small molecule, which can lead to higher binding affinity and selectivity for a biological target.

Case Studies and Applications

Morpholine-containing compounds have been successfully developed as therapeutics across various disease areas. For example, the morpholine moiety is a key structural feature in the antibiotic Linezolid and the anticancer agent Gefitinib. In the context of peptidomimetics, morpholine scaffolds have been explored for the development of inhibitors of enzymes such as BACE-1, which is a key target in Alzheimer's disease research.[12] The use of building blocks like this compound allows for the systematic exploration of structure-activity relationships in the design of novel therapeutics.

Conclusion

This compound is a valuable and versatile tool for chemical and pharmaceutical research. Its unique combination of an Fmoc-protected amine for efficient peptide synthesis and a morpholine scaffold for the enhancement of drug-like properties makes it a powerful building block for the creation of novel peptides, peptidomimetics, and small molecule drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers to fully leverage its potential in their scientific endeavors.

References

- 1. This compound(885273-97-2) 1H NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. (S)-FMOC-2-CARBOXYMORPHOLINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Fmoc-3-morpholinecarboxylic acid | 204320-51-4 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarshare.temple.edu [scholarshare.temple.edu]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. rsc.org [rsc.org]

- 13. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 2-(4-N-Fmoc-morpholin-2-YL)acetic acid for Drug Discovery

<_Step_2>

Executive Summary

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. This guide provides an in-depth technical overview of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, a versatile heterocyclic scaffold that has emerged as a critical tool for medicinal chemists. We will explore its chemical properties, strategic applications, and the profound impact of its morpholine core on the pharmacological profiles of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this compound to its full potential.

The Strategic Imperative for Conformational Constraint in Drug Design

Peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and specificity. However, their therapeutic potential is often hampered by their inherent flexibility and susceptibility to enzymatic degradation.[1][2] The flexible nature of a linear peptide chain results in a significant entropic penalty upon binding to its target, which can decrease binding affinity.[2] To address these challenges, medicinal chemists employ a strategy of conformational constraint, "locking" the peptide into its bioactive conformation.[1][2][3][4]

This is achieved by incorporating unnatural amino acids that introduce cyclic or rigid elements into the peptide backbone.[1][5][6] Such modifications can lead to several key advantages:

-

Enhanced Binding Affinity: By pre-organizing the peptide into its active shape, the entropic cost of binding is reduced.[2]

-

Increased Proteolytic Stability: A constrained conformation can mask cleavage sites, making the peptide more resistant to degradation by proteases.[1]

-

Improved Receptor Selectivity: A rigid structure can favor interaction with a specific receptor subtype, reducing off-target effects.[3]

-

Favorable Pharmacokinetics: Improved stability and defined structure can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[7][8]

This compound is a prime example of a building block designed to impart these beneficial properties.

Unveiling this compound: A Privileged Scaffold

This compound is a synthetic amino acid analog featuring a central morpholine ring.[9][10] The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical and metabolic properties.[7][11]

Key Structural Features:

-

Morpholine Core: This saturated heterocycle introduces a defined, chair-like conformation into the peptide backbone, acting as a rigid spacer and turn-inducer.[8] The presence of both a nitrogen and an oxygen atom provides an optimal balance of hydrophilicity and lipophilicity, which can enhance properties like blood-brain barrier permeability.[12]

-

Acetic Acid Side Chain: The carboxymethyl group at the 2-position allows for its incorporation into a peptide chain via standard amide bond formation.

-

Fmoc Protecting Group: The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for the most common strategy in modern solid-phase peptide synthesis (SPPS).[13][14]

The combination of these features makes this molecule a valuable tool for creating peptidomimetics with enhanced stability, solubility, and biological activity.[9][10]

References

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 3. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Morpholine-Containing Amino Acids in Medicinal Chemistry

Executive Summary

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its integration into amino acid scaffolds creates a powerful class of building blocks for peptidomimetics and small molecule drugs, offering a sophisticated tool to address challenges in drug stability, solubility, and target engagement. This guide provides a comprehensive overview of the synthesis, conformational implications, and strategic applications of morpholine-containing amino acids, designed for researchers and scientists in the field of drug development. We will explore the causality behind synthetic choices, detail field-proven protocols, and illustrate the profound impact of this unique chemical moiety on contemporary drug design.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The six-membered morpholine ring, featuring an ether oxygen and a secondary amine, is not merely a passive structural component; it is an active modulator of a molecule's drug-like properties.[4][5] Its prevalence in approved therapeutics such as the antibiotic Linezolid and the anticancer agent Gefitinib is a testament to its utility.[6]

The strategic advantages of incorporating a morpholine ring can be attributed to several key physicochemical characteristics:

-

Enhanced Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving a molecule's interaction with water and thereby increasing its solubility—a critical factor for bioavailability.[7][8]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can extend the half-life of a drug.[8][9]

-

Favorable pKa: The electron-withdrawing effect of the ether oxygen lowers the basicity of the nitrogen atom compared to analogous piperidines.[6] This results in a pKa that is often closer to physiological pH, which can optimize absorption and reduce off-target interactions.[7][8]

-

Improved Permeability: The balanced lipophilic-hydrophilic profile of the morpholine ring frequently enhances a compound's ability to cross biological membranes, including the blood-brain barrier (BBB), making it a valuable scaffold for CNS-active drugs.[7][10]

By incorporating this powerful scaffold into amino acid structures, medicinal chemists can create building blocks that confer these benefits while also introducing conformational constraints, a key strategy in designing potent and selective therapeutics.

Figure 1: The logical relationship between the core physicochemical properties of the morpholine scaffold and its resulting advantages in drug design.

Synthesis of Morpholine-Containing Amino Acids

The creation of these specialized amino acids requires robust and often stereoselective synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Strategy 1: Oxidative Cleavage and Reductive Amination

This powerful two-step approach is particularly effective for synthesizing ε-morpholine amino acids (MAAs) from readily available sugar amino acid (SAA) precursors.[11] The causality here is clear: the rigid carbohydrate scaffold provides precise stereochemical control, which is then translated into the final morpholine ring.

Figure 2: Workflow for the synthesis of ε-morpholine amino acids (MAAs) from sugar amino acid (SAA) precursors.

Experimental Protocol: Synthesis of an ε-MAA from a Furanoid SAA[11]

-

Oxidative Cleavage:

-

Dissolve the protected SAA building block (1.0 eq) containing a cis-diol in a 3:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium periodate (NaIO₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding ethylene glycol (2.0 eq) and stir for an additional 20 minutes.

-

Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous solution contains the crude dialdehyde intermediate.

-

-

Reductive Amination:

-

To the aqueous solution of the crude dialdehyde, add the desired primary amine (e.g., benzylamine, 1.5 eq) and acetic acid to adjust the pH to ~5-6.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Allow the reaction to stir at room temperature overnight.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography (silica gel) to yield the pure, protected ε-morpholine amino acid.

-

Self-Validation: The success of each step is confirmed by TLC and the final product structure is validated using NMR spectroscopy and mass spectrometry. The diastereomeric purity can be assessed via chiral HPLC if necessary.

Strategy 2: Iodine-Mediated Diastereoselective Cyclization

For accessing trans-2,5-disubstituted morpholines, an iodine-mediated 6-exotrig cyclization offers an efficient and high-yielding route.[12] This method leverages a common synthetic intermediate derived from a natural amino acid, providing a diversity-oriented approach.

Experimental Protocol: Diastereoselective Synthesis of a trans-2,5-Disubstituted Morpholine[12]

-

Intermediate Preparation: Synthesize the N-alkenyl amino alcohol intermediate from a starting amino acid (e.g., Alanine) via standard protection, reduction, and N-alkenylation steps.

-

Iodocyclization:

-

Dissolve the N-alkenyl amino alcohol intermediate (1.0 eq) in acetonitrile.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Add a solution of iodine (I₂, 2.0 eq) in acetonitrile dropwise at room temperature.

-

Stir the reaction for 30-60 minutes. The reaction progress can be monitored by the disappearance of the brown iodine color and confirmed by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the 3-iodo-trans-2,5-disubstituted morpholine. The trans configuration is the thermodynamically favored product of this cyclization.

-

Conformational Impact and Peptidomimetic Design

The true power of morpholine-containing amino acids lies in their ability to impose conformational rigidity on otherwise flexible peptide chains. The morpholine ring predominantly adopts a stable chair conformation.[13][14] When integrated into a peptide backbone, this inherent structural preference restricts the available Ramachandran space, effectively "locking" the peptide into a more defined three-dimensional shape.

This pre-organization is a cornerstone of peptidomimetic design. By reducing the entropic penalty of binding, a conformationally constrained ligand can exhibit significantly higher affinity and selectivity for its biological target compared to its flexible counterpart. The morpholine scaffold acts as a turn-mimetic, capable of inducing β-turn structures, which are critical for many protein-protein interactions.[11]

Applications in Drug Discovery and Pharmacokinetics

The translation of these structural benefits into tangible therapeutic advantages is well-documented. The morpholine moiety is a key player in modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[9]

Enhancing Pharmacokinetic Profiles

A comprehensive pharmacokinetic (PK) profile is essential for predicting a drug's efficacy and safety.[9] For morpholine-containing compounds, particular attention is given to their metabolic fate, as the ring can influence the activity of drug-metabolizing enzymes like Cytochrome P450s.[9]

Table 1: Pharmacokinetic Parameters of Selected Marketed Morpholine-Containing Drugs

| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Half-Life (t½, hours) | Primary Metabolism |

| Gefitinib | Anticancer (EGFR Inhibitor) | ~60% | ~90% | ~48 | CYP3A4, CYP2D6 |

| Linezolid | Antibiotic | ~100% | ~31% | ~5-7 | Oxidation of morpholine ring |

| Reboxetine | Antidepressant (NRI) | >90% | ~97% | ~12-13 | CYP3A4, CYP2D6 |

| Aprepitant | Antiemetic (NK1 Antagonist) | ~60-65% | >95% | ~9-13 | CYP3A4 |

Data compiled from multiple sources, including[7][9]. This table serves as a benchmark for researchers developing novel compounds with similar structural features.

Case Study: Central Nervous System (CNS) Drug Discovery

Developing drugs for the CNS presents the formidable challenge of crossing the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring—its balanced lipophilicity, hydrogen bonding capacity, and reduced basicity—make it an exceptionally useful scaffold for this purpose.[7][8][10] It can enhance potency through direct interaction with the target protein while simultaneously improving the PK/PD properties required for brain penetration.[7] In many CNS drug candidates, the morpholine ring is used to act as a scaffold, directing appendages into the correct position for optimal receptor engagement.[8]

Advanced Applications: Morpholine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the workhorse for creating peptides in research and industry.[15] A critical step in the most common Fmoc-based SPPS is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is traditionally accomplished using piperidine. However, piperidine is a regulated substance with environmental and safety concerns.

Recent studies have demonstrated that morpholine is a strong and "greener" contender for Fmoc removal.[16][17] A 50-60% solution of morpholine in DMF efficiently removes the Fmoc group while minimizing common side reactions like aspartimide formation and diketopiperazine formation.[16][17]

Figure 3: The workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS) utilizing morpholine for Fmoc deprotection.

Experimental Protocol: Fmoc-Deprotection in SPPS using Morpholine[16]

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Deprotection Solution: Prepare a solution of 50% (v/v) morpholine in DMF.

-

Fmoc Removal:

-

Drain the DMF from the swollen resin.

-

Add the 50% morpholine/DMF solution to the resin.

-

Agitate the mixture for 2 x 7 minutes at room temperature.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of morpholine and the cleaved Fmoc-adduct.

-

-

Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.[18] The resin is now ready for the next coupling step.

Causality: Morpholine's slightly lower basicity compared to piperidine is sufficient for effective Fmoc removal but helps to suppress base-catalyzed side reactions, particularly the formation of aspartimide from Asp-containing sequences.[16]

Conclusion

Morpholine-containing amino acids are far more than simple curiosities; they are rationally designed building blocks that address fundamental challenges in medicinal chemistry. Their synthesis is accessible through multiple robust strategies, and their incorporation into peptides and small molecules provides a reliable method for enhancing conformational stability, improving pharmacokinetic profiles, and ultimately, increasing therapeutic potential. From improving BBB penetration in CNS drug candidates to enabling greener protocols in peptide synthesis, the morpholine scaffold continues to prove its value. As drug discovery moves towards more complex targets and modalities, the strategic use of these versatile amino acids will undoubtedly continue to expand.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

Methodological & Application

Application Notes & Protocol: Efficient Coupling of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Solid-Phase Peptide Synthesis

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These novel building blocks, such as 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, offer the ability to introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. As a derivative of morpholine, this building block acts as a rigid scaffold, capable of inducing specific secondary structures like β-turns in the resulting peptidomimetics.

However, the structural rigidity and steric bulk inherent to this compound present significant challenges during Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The steric hindrance around the carboxylic acid moiety can dramatically slow down coupling kinetics, leading to incomplete reactions, deletion sequences, and low yields of the target peptide.[2][4] This application note provides a detailed, field-proven protocol for the efficient incorporation of this sterically hindered amino acid, focusing on optimized reagent selection, reaction conditions, and in-process monitoring to ensure the highest possible success rate.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the steric congestion imposed by the morpholine ring. This bulkiness impedes the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide chain.[4] Conventional coupling methods, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) alone, are often inefficient for such sterically demanding substrates, resulting in sluggish reaction rates and low yields.[3]

To overcome this kinetic barrier, a highly efficient activation strategy is required. This involves the use of potent coupling reagents that rapidly convert the carboxylic acid into a highly reactive activated ester, thereby driving the acylation reaction to completion.

Core Protocol: Optimized Coupling Strategy

This protocol is designed for standard Fmoc-based SPPS. The key to success lies in the selection of the coupling reagent and the careful monitoring of the reaction's completion.

Reagent Selection and Rationale

For sterically hindered amino acids, onium salts (aminium/uronium and phosphonium) are the reagents of choice due to their high reactivity and ability to suppress racemization.[4][5]

| Reagent Class | Recommended Reagent | Rationale & Key Characteristics |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Considered the gold standard for difficult couplings.[5] It rapidly forms a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.[6] |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A highly effective and often more cost-efficient alternative to HATU. It exhibits similar reactivity and is suitable for most hindered couplings. | |

| Carbodiimide + Additive | DIC / Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) | A powerful and modern combination. Oxyma Pure is superior to the traditional additive HOBt, as it enhances coupling efficiency and significantly reduces the risk of racemization.[7][8] This combination is particularly effective and can be a more economical choice.[3] |

Base Selection: A non-nucleophilic base is essential to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is standard, but for residues prone to racemization, a weaker base like sym-collidine or N-methylmorpholine (NMM) can be beneficial.[4]

Workflow for SPPS Coupling Cycle

The following diagram illustrates the key steps in the SPPS cycle for incorporating the target amino acid.

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Resin Preparation:

-

Swell the N-terminally deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Drain the DMF solvent just before adding the coupling solution.

-

-

Amino Acid Activation (Pre-activation is critical):

-

In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

-

Add DIPEA (8 eq., 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[5]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the drained peptide-resin.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling.

-

Allow the coupling to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.[4]

-

-

Monitoring for Completion (Self-Validation):

-

After the initial coupling time, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF.

-

Perform a qualitative Kaiser test (ninhydrin test) to check for the presence of free primary amines.[9][10]

Kaiser Test Result Interpretation Recommended Action Colorless/Yellow Beads Complete Coupling. Free amines are absent or below the detection limit. Proceed to the next Fmoc deprotection step. Blue Beads Incomplete Coupling. Significant free amines remain. Recouple: Drain the reaction vessel and repeat steps 2 and 3 with a freshly prepared activation mixture. -

-

Washing:

-

Once the Kaiser test is negative, drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 2 min) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Mechanism of HATU-Mediated Activation

Understanding the mechanism underscores why HATU is so effective for this challenging coupling.

Caption: Activation of a carboxylic acid using HATU and a base.

The process begins with the deprotonation of the carboxylic acid by DIPEA.[5][11] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the displaced HOAt anion to yield the OAt-active ester and tetramethylurea as a byproduct.[6] This active ester is then readily attacked by the resin-bound amine to form the desired amide bond.

Troubleshooting & Advanced Strategies

Even with an optimized protocol, challenges can arise.

| Problem | Probable Cause(s) | Solution(s) |

| Persistent Positive Kaiser Test after Recoupling | - Severe steric hindrance due to peptide aggregation on the resin.- Inefficient activation of the incoming amino acid. | - Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture, which can disrupt secondary structures.[4]- Microwave SPPS: If available, use microwave-assisted synthesis to provide energy to overcome the activation barrier.[1]- Capping: If coupling remains incomplete, cap the unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences. |

| Low Final Yield or Purity | - Incomplete coupling at the morpholine step leading to deletion sequences.- Side reactions during prolonged coupling times. | - Double Coupling: Proactively perform a double coupling for this specific residue.- Optimize Equivalents: Ensure accurate measurement of reagents. An excess of HATU can sometimes lead to guanidinylation of the N-terminus.[5][12] |

Conclusion

The successful incorporation of this compound into a growing peptide chain is highly achievable with the appropriate strategic considerations. The use of a potent uronium salt coupling reagent, such as HATU, combined with pre-activation and diligent in-process monitoring via the Kaiser test, forms a robust and reliable methodology. By understanding the chemical principles behind overcoming steric hindrance, researchers can confidently utilize this valuable building block to advance the frontiers of peptidomimetic design and drug development.

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. scienmag.com [scienmag.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. oxymapure.com [oxymapure.com]

- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. peptide.com [peptide.com]

- 11. youtube.com [youtube.com]

- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Standard Operating Procedure for Fmoc-Mor-OH Incorporation in Peptides

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the efficient incorporation of the non-canonical amino acid analogue, Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH), into synthetic peptides using solid-phase peptide synthesis (SPPS). Fmoc-Mor-OH is a valuable building block for introducing conformational constraints and novel structural motifs into peptide backbones, which can enhance biological activity, receptor selectivity, and proteolytic stability. Due to the inherent steric bulk of its cyclic morpholine structure, specialized coupling conditions are required to ensure high incorporation efficiency and minimize side reactions. This guide details the underlying chemical principles, provides optimized, step-by-step protocols for manual and automated synthesis, and offers troubleshooting strategies for researchers in peptide chemistry and drug development.

Introduction: The Significance of Fmoc-Mor-OH in Peptide Design

The incorporation of non-proteinogenic amino acids and their mimics is a cornerstone of modern peptide-based drug discovery. These modifications allow for the exploration of novel chemical space, leading to peptides with improved pharmacokinetic and pharmacodynamic properties. Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH) is a synthetic building block that introduces a morpholine ring into the peptide backbone. This modification imparts significant conformational rigidity compared to a standard glycine or alanine residue. The morpholine moiety can act as a hinge or a turn-inducing element, influencing the overall three-dimensional structure of the peptide. Such structural constraints are crucial for locking the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for biological targets such as G-protein coupled receptors or enzymes.[1]

The neutral, heterocyclic nature of the morpholine ring can also improve solubility and metabolic stability. Unlike natural amino acid side chains, the morpholine structure is not a substrate for many common proteases, thus prolonging the in vivo half-life of the resulting peptide therapeutic.

From a synthetic standpoint, Fmoc-Mor-OH is designed for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows.[2] However, its secondary amine within the morpholine ring and the overall steric hindrance of the structure necessitate careful optimization of the coupling step to prevent incomplete reactions and the formation of deletion sequences.[3] This application note addresses these challenges by providing robust, field-proven protocols.

Mechanistic Considerations for Fmoc-Mor-OH Coupling

The core of SPPS is the iterative cycle of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[4] The critical step for Fmoc-Mor-OH incorporation is the activation of its carboxylic acid and the subsequent nucleophilic attack by the free amine of the resin-bound peptide chain.

The Challenge of Steric Hindrance

The cyclohexyl-like chair conformation of the morpholine ring in Fmoc-Mor-OH presents a significant steric barrier around the carboxylic acid group. This bulkiness can slow down the rate of amide bond formation, leading to incomplete coupling if standard activation methods are used.[5] Inefficient coupling results in truncated peptide sequences, which are often difficult to separate from the desired product during purification.

The Role of Potent Activating Agents

To overcome steric hindrance, highly reactive acylating species must be generated. This is achieved by using potent coupling reagents, typically from the aminium/uronium or phosphonium salt classes.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the Fmoc-Mor-OH carboxylate to form highly reactive O-acylisourea intermediates, which are readily susceptible to nucleophilic attack.[4][7] The use of an additive such as OxymaPure or HOAt further enhances the reaction rate and suppresses potential side reactions like racemization.[8]

Diagrams and Visualizations

Caption: General workflow for Fmoc-SPPS incorporation.

Caption: Activation mechanism for Fmoc-Mor-OH coupling.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (0.3-0.8 mmol/g loading capacity).

-

Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH): High purity grade (>99%).

-

Standard Fmoc-amino acids: With appropriate side-chain protection (e.g., Trt, Boc, tBu).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HATU, HCTU, or PyBOP.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropyl alcohol (IPA).

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Precipitation Solvent: Cold diethyl ether.

Protocol 1: Manual SPPS for Fmoc-Mor-OH Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-Mor-OH.

1. Resin Preparation and Swelling:

- Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.

- Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin beads.[9]

- Drain the DMF.

2. Nα-Fmoc Deprotection:

- Add 20% piperidine in DMF (5 mL) to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.[10]

- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[11]

3. Fmoc-Mor-OH Activation and Coupling:

- In a separate vial, dissolve Fmoc-Mor-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

- Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. Vortex briefly. The solution may change color.

- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[12]

4. Monitoring the Coupling Reaction:

- After the coupling time, take a small sample of resin beads (a few beads) and wash them thoroughly with DMF and DCM.

- Perform a qualitative Kaiser test. Note: The Kaiser test detects primary amines and will be negative if the coupling is complete. Since the N-terminus is now capped with Fmoc-Mor-OH, a negative (colorless or yellow) result is expected. If the test is positive (blue beads), it indicates incomplete coupling.

5. Post-Coupling Wash:

- Drain the coupling solution from the reaction vessel.

- Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to prepare for the next cycle.

6. Handling Incomplete Coupling:

- If the Kaiser test is positive, a "double coupling" is recommended.[12]

- Repeat step 3 (Fmoc-Mor-OH Activation and Coupling) with a fresh solution of activated Fmoc-Mor-OH for another 2 hours.

- After the second coupling, wash the resin as described in step 5 and proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

1. Resin Preparation:

- After the final Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

- Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

2. Cleavage:

- Place the dried peptide-resin in a suitable reaction vessel.

- Add the cold cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.1 mmol of resin).

- Agitate the mixture at room temperature for 2-4 hours.

- Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

- Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approx. 40 mL) of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide. Decant the ether.

- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

- Dry the crude peptide pellet under vacuum.

- The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity should be confirmed by mass spectrometry (MS).[13]

Data Summary and Recommendations

| Parameter | Standard Amino Acid | Fmoc-Mor-OH (Recommended) | Rationale |

| Equivalents (Amino Acid) | 3-5 eq. | 4-5 eq. | Higher concentration helps drive the reaction forward to overcome steric hindrance.[12] |

| Coupling Reagent | DIC/HOBt, HBTU | HATU , HCTU, PyBOP | Aminium/uronium salts are more potent and effective for sterically hindered couplings.[7] |

| Equivalents (Reagent) | 3-5 eq. | 3.9-4.9 eq. | Stoichiometrically matched to the amino acid, slightly less to avoid side reactions. |

| Base | DIPEA | DIPEA (2 eq. per eq. of AA) | Required for aminium/uronium salt activation. A non-nucleophilic, hindered base is crucial. |

| Coupling Time | 1-2 hours | 2-4 hours (or overnight) | Slower reaction kinetics due to steric bulk necessitates extended coupling times.[12] |

| Monitoring | Kaiser Test | Kaiser Test | A reliable colorimetric test for free primary amines, indicating coupling completion. |

| Troubleshooting | Recouple if needed | Double Coupling Strategy | A second, fresh coupling is often required to achieve >99% incorporation.[12] |

Potential Side Reactions and Mitigation

-

Deletion Sequences: The primary risk is incomplete coupling, leading to peptides lacking the Mor residue. This is mitigated by using potent coupling reagents, extended reaction times, and a double coupling strategy as described.[3]

-

Racemization: While Fmoc-Mor-OH is not an α-amino acid and thus not prone to α-carbon racemization, adjacent chiral residues can be at risk with prolonged exposure to base. Using a hindered base like DIPEA and avoiding excessively long pre-activation times minimizes this risk.[7]

-

Side-Chain Reactions: The morpholine ring itself is generally stable under standard SPPS conditions. The secondary amine within the ring is significantly less nucleophilic than the N-terminal amine and does not typically interfere with coupling.

Conclusion

The successful incorporation of Fmoc-Mor-OH into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing potent aminium/uronium-based activating agents like HATU, extending reaction times, and utilizing a double coupling strategy when necessary, researchers can efficiently synthesize morpholine-containing peptides. These protocols provide a robust framework for accessing novel peptide structures with enhanced conformational stability and therapeutic potential.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

Application Note: Optimized Cleavage of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid from Solid Support

Abstract

This technical guide provides a comprehensive framework for the efficient cleavage of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid and analogous morpholine-scaffold molecules from solid-phase synthesis supports. Recognizing the increasing importance of morpholine derivatives in medicinal chemistry and drug development, this document outlines the underlying chemical principles, provides detailed, validated protocols, and offers expert insights into troubleshooting common challenges. We will delve into the mechanistic role of acid-labile linkers and the critical function of scavenger cocktails in preserving the integrity of the target molecule during cleavage from the solid support. The protocols furnished herein are designed to be robust and reproducible, ensuring high-yield and high-purity recovery of the desired product, a crucial step in any successful synthetic campaign.

Introduction: The Significance of Morpholine Scaffolds and Solid-Phase Synthesis

Morpholine and its derivatives are privileged scaffolds in modern drug discovery, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific molecule, this compound, serves as a valuable building block in the construction of more complex molecules through solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of contemporary chemical synthesis, enabling the rapid and efficient assembly of peptides and other oligomers by anchoring the initial building block to an insoluble polymer resin. This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing steps.[1]

The final, and arguably most critical, step in SPPS is the cleavage of the synthesized molecule from the solid support. This process must be highly efficient to ensure a good recovery of the product, and exquisitely selective to simultaneously remove any side-chain protecting groups without compromising the structure of the target molecule.[2] This application note will focus on the acid-catalyzed cleavage of molecules built upon the this compound framework from acid-sensitive resins.

The Chemistry of Cleavage: Mechanisms and Considerations

The cleavage of a molecule from a solid support in Fmoc-based SPPS is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[2] The success of this step hinges on the careful selection of the resin and its associated acid-labile linker, as well as the composition of the cleavage cocktail.

The Role of Acid-Labile Linkers

Acid-labile linkers are chemical moieties that connect the growing molecule to the solid support and are designed to be cleaved under specific acidic conditions.[3] For the synthesis of molecules with a C-terminal carboxylic acid, resins such as 2-chlorotrityl chloride (2-CTC) or Wang resin are commonly employed.[3][4] These linkers are susceptible to acidolysis, a chemical reaction where an acid catalyzes the breaking of a bond. The mechanism involves the protonation of the linker, which facilitates the departure of the resin, leaving the C-terminus of the synthesized molecule as a carboxylic acid. The high acid sensitivity of linkers like 2-CTC allows for cleavage under milder acidic conditions, which can be advantageous for sensitive molecules.[5]

The Necessity of Scavengers

During the TFA-mediated cleavage process, highly reactive cationic species are generated from the cleavage of the linker and any acid-labile side-chain protecting groups (e.g., t-butyl, trityl).[2] These carbocations can react with nucleophilic residues within the target molecule, leading to undesired side products.[6] To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap these reactive cations.[6]

Common scavengers and their functions are summarized in the table below:

| Scavenger | Chemical Structure | Target Reactive Species & Rationale | Typical Concentration (%) |

| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | A highly effective scavenger for trityl and t-butyl cations. Its steric bulk prevents it from reacting with other parts of the peptide.[7] | 2.5 - 5 |

| Water (H₂O) | H₂O | Acts as a scavenger for t-butyl cations and helps to hydrolyze any t-butyl esters that may form.[7] | 2.5 - 5 |

| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Particularly effective in preventing the reattachment of cleaved peptides to the resin and protecting tryptophan residues. It is also useful for removing trityl groups from cysteine. | 1 - 2.5 |

| Thioanisole | C₆H₅SCH₃ | A scavenger for benzyl-type cations and helps to prevent the oxidation of methionine residues.[7] | 5 |

| Phenol | C₆H₅OH | A scavenger for various carbocations.[7] | 5 |

The choice and concentration of scavengers must be tailored to the specific amino acid composition of the peptide or the functional groups present in the target molecule.[2] For many standard applications, a cocktail of TFA, TIS, and water is sufficient.

Experimental Protocols

Safety First: Trifluoroacetic acid is a strong, corrosive acid.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10] Consult the Safety Data Sheet (SDS) for TFA before use.[8][9][11]

Preparation of the Cleavage Cocktail

A commonly used and effective cleavage cocktail for a wide range of molecules is "Reagent B".[7]

Table 1: Composition of "Odorless" Cleavage Cocktail (Reagent B) [7]

| Reagent | Volume/Weight Percentage |

| Trifluoroacetic acid (TFA) | 88% (v/v) |

| Phenol | 5% (v/v) |

| Water | 5% (v/v) |

| Triisopropylsilane (TIS) | 2% (v/v) |

Procedure:

-

In a fume hood, carefully measure the required volumes of TFA, phenol, water, and TIS in a clean, dry glass container.

-

Mix the components thoroughly.

-

It is recommended to prepare the cleavage cocktail fresh just before use.[7]

Cleavage of this compound from the Solid Support

This protocol assumes the synthesis was performed on an acid-labile resin such as 2-chlorotrityl chloride or Wang resin.

Workflow Diagram:

Caption: Workflow for the cleavage and isolation of the target molecule.

Step-by-Step Protocol:

-

Resin Preparation:

-

If the N-terminal Fmoc group is still present, it must be removed by treating the resin with a 20% piperidine solution in DMF for 20-30 minutes.[4]

-

Thoroughly wash the resin with dichloromethane (DCM) to remove any residual DMF.[7]

-

Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all traces of solvent.[2]

-

-

Cleavage Reaction:

-

Place the dried resin in a suitable reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel).

-

Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-20 mL of the cocktail per gram of resin.[7]

-

Stir or agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the specific linker and protecting groups used.[7]

-

-

Product Isolation:

-

Precipitation:

-

In a separate centrifuge tube, add cold methyl tert-butyl ether (MTBE) or diethyl ether. The volume of ether should be at least 10 times the volume of the TFA filtrate.[7]

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude product should precipitate out of the solution.

-

Cool the mixture on ice for 30 minutes to maximize precipitation.

-

-

Collection and Washing:

-

Centrifuge the mixture to pellet the precipitated product.

-

Carefully decant and discard the ether supernatant.

-

Wash the pellet with fresh cold ether to remove residual scavengers and other impurities. Repeat this washing step 2-3 times.[12]

-

-

Drying:

-

After the final wash, dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis

The crude product obtained after cleavage will likely require further purification. High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic peptides and small molecules.[4] The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Product Yield | Incomplete cleavage. | Extend the cleavage reaction time. Ensure the resin was properly dried before adding the cleavage cocktail.[2] |

| Product is still on the resin. | After filtration, wash the resin with additional TFA.[7] | |

| Incomplete precipitation. | Ensure the ether is sufficiently cold and use a larger volume of ether. | |

| Presence of Side Products | Inadequate scavenging. | Adjust the scavenger cocktail based on the specific protecting groups used. For molecules with sensitive residues like tryptophan or methionine, consider using Reagent K (TFA/water/phenol/thioanisole/EDT).[2][7] |

| Re-attachment of the product to the resin. | This can be an issue with certain linkers and sequences. Ensure adequate scavengers are used. | |

| Oxidation of sensitive residues (e.g., methionine). | Use a cleavage cocktail containing thioanisole or ethyl methyl sulfide. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). | |

| Incomplete Removal of Protecting Groups | Insufficient cleavage time or TFA concentration. | Increase the reaction time. While 95% TFA is standard, some protecting groups may require longer exposure.[12] |

| Steric hindrance around the protecting group. | Consider a stronger cleavage cocktail or a two-step cleavage process.[6] |

Conclusion